molecular formula C19H21Cl2N3O2 B4934836 3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4934836
M. Wt: 394.3 g/mol
InChI Key: XROUDOYPFMXUOW-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichloro, methoxy, and piperazinyl groups attached to a benzamide core.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-23-7-9-24(10-8-23)15-5-3-14(4-6-15)22-19(25)13-11-16(20)18(26-2)17(21)12-13/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROUDOYPFMXUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with 4-(4-methylpiperazin-1-yl)aniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3,5-dichloro-4-formyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, while substitution of chlorine atoms may produce 3,5-diamino-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-methoxy-N-(3-methoxyphenyl)benzamide
  • 3,5-dichloro-4-methoxy-N-(4-oxazolo[4,5-b]-pyridin-2-yl-phenyl)benzamide

Uniqueness

3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various fields.

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